molecular formula C9H9NO3 B3250570 4-Ethoxypyridine-2,6-dicarbaldehyde CAS No. 204005-18-5

4-Ethoxypyridine-2,6-dicarbaldehyde

Cat. No. B3250570
M. Wt: 179.17 g/mol
InChI Key: CQRHUFRQIMVFEG-UHFFFAOYSA-N
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Description

4-Ethoxypyridine-2,6-dicarbaldehyde is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 . It is used in various chemical reactions and is a key building block in the synthesis of functional molecules .


Molecular Structure Analysis

The molecular structure of 4-Ethoxypyridine-2,6-dicarbaldehyde can be analyzed using various techniques such as Fourier transform infrared (FTIR), Fourier transform Raman (FTR), and UV–visible spectra . Quantum chemical calculations can be made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Ethoxypyridine-2,6-dicarbaldehyde are not detailed in the available resources, it’s known that pyridinecarboxaldehydes can undergo various chemical modifications, including Claisen–Schmidt condensation, Claisen ester condensation, and other reactions .


Physical And Chemical Properties Analysis

4-Ethoxypyridine-2,6-dicarbaldehyde has a molecular weight of 179.17 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various techniques .

Future Directions

Pyridine derivatives like 4-Ethoxypyridine-2,6-dicarbaldehyde are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . Therefore, the synthesis of their aryl and hetaryl derivatives is of significant theoretical and practical interest .

properties

IUPAC Name

4-ethoxypyridine-2,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9-3-7(5-11)10-8(4-9)6-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRHUFRQIMVFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=C1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxypyridine-2,6-dicarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
U Lüning, S Petersen, W Schyja… - European journal of …, 1998 - Wiley Online Library
Selectivity enhancements in the base‐catalyzed acylation of polyols (1,2‐ or 1,3‐alkanediol, partially protected glucoside) have been found with (bi)macrocyclic pyridines 2 and 9 as …

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